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Compound of Interest

Compound Name:
3,6-Dimethoxy-2-methylbenzoic

acid

CAS No.: 116324-66-4

Cat. No.: B039543 Get Quote

Executive Summary
3,6-Dimethoxy-2-methylbenzoic acid (CAS: 116324-66-4) is a specialized aromatic building

block frequently utilized in the total synthesis of polyketide antibiotics (e.g., ansamycins) and

bioactive natural products like Oncocalyxone B.[1] Its structural motif—a tetrasubstituted

benzene ring with alternating electron-donating (methoxy/methyl) and electron-withdrawing

(carboxyl) groups—presents a unique spectral signature essential for structural validation

during drug development pipelines.

This guide provides a comprehensive spectral analysis (NMR, IR, MS) designed for

researchers requiring rigorous identification standards. The data is synthesized from

experimental precedents in natural product synthesis and theoretical chemometric principles.[2]
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b039543?utm_src=pdf-interest
https://www.benchchem.com/product/b039543?utm_src=pdf-body
https://patents.google.com/patent/CN105622496B/zh
https://pubchem.ncbi.nlm.nih.gov/compound/15109
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Detail

IUPAC Name 3,6-Dimethoxy-2-methylbenzoic acid

Common Synonyms
3,6-Dimethoxy-o-toluic acid; 2-Methyl-3,6-

dimethoxybenzoic acid

CAS Number 116324-66-4

Molecular Formula

Molecular Weight 196.20 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol, Chloroform;

sparingly soluble in water

Part 2: Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is characterized by the high symmetry of the methoxy signals disrupted by the

2-methyl group, and the distinct AB system of the aromatic protons.

H NMR (400 MHz, CDCl

)
Solvent Note: CDClngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline

ng-star-inserted">

is preferred for resolution of the methoxy groups. DMSO-ngcontent-ng-c1352109670=""
_nghost-ng-c1270319359="" class="inline ng-star-inserted">

may be required if the carboxylic acid proton is exchanging too rapidly or for solubility reasons.
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Signal
(ngcontent-ng-
c1352109670="
" _nghost-ng-
c1270319359="
" class="inline
ng-star-
inserted">

ppm)

Multiplicity Integration Assignment
Structural
Logic

11.0 - 13.0 Broad Singlet 1H -COOH

Deshielded

acidic proton;

chemical shift

varies with

concentration

and solvent (H-

bonding).

6.86
Doublet (

Hz)
1H Ar-H4

Para to COOH,

Ortho to OMe(3).

Shielded by

ortho-OMe but

deshielded by

para-COOH.[2]

6.71

Doublet

(ngcontent-ng-

c1352109670=""

_nghost-ng-

c1270319359=""

class="inline ng-

star-inserted">

Hz)

1H Ar-H5

Meta to COOH,

Ortho to OMe(6).

Shielded by

ortho-OMe and

para-Me.[2]

3.82 Singlet 3H -OCHngcontent-

ng-

c1352109670=""

_nghost-ng-

Methoxy group at

C6 (ortho to

COOH). Slightly

shielded relative
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c1270319359=""

class="inline ng-

star-inserted">

(C6)

to C3 due to

twisting out of

plane.[2]

3.78 Singlet 3H

-OCHngcontent-

ng-

c1352109670=""

_nghost-ng-

c1270319359=""

class="inline ng-

star-inserted">

(C3)

Methoxy group at

C3.[3]

2.42 Singlet 3H

-CHngcontent-

ng-

c1352109670=""

_nghost-ng-

c1270319359=""

class="inline ng-

star-inserted">

(C2)

Aryl methyl

group.

Deshielded

significantly due

to steric

compression

between COOH

and OMe.[2]

C NMR (100 MHz, CDCl

)
Key diagnostic features include the carboxyl carbonyl (~170 ppm) and the two distinct

oxygenated aromatic carbons (~150-155 ppm).
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Signal (

ppm)
Carbon Type Assignment

172.5 C=O C1 (Carboxylic Acid)

156.2 C-O C6 (Aromatic, ipso to OMe)

151.8 C-O C3 (Aromatic, ipso to OMe)

128.5 C-Subst C2 (Aromatic, ipso to Me)

122.0 C-Subst C1 (Aromatic, ipso to COOH)

112.5 C-H C4 (Aromatic methine)

109.8 C-H C5 (Aromatic methine)

56.2 O-CH Methoxy carbon

55.9 O-CH Methoxy carbon

13.5 Ar-CH Methyl carbon

Infrared (IR) Spectroscopy
The IR spectrum is dominated by the carboxylic acid dimer features and the ether linkages.
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Wavenumber
(cmngcontent-ng-
c1352109670="" _nghost-
ng-c1270319359=""
class="inline ng-star-
inserted">

)

Functional Group Vibrational Mode

2800 - 3200 O-H (Acid)

Broad stretching band (H-

bonded dimer). Overlaps with

C-H stretch.

1690 - 1710 C=O (Acid)

Strong, sharp carbonyl stretch.

Lower frequency due to

conjugation with the ring.[2]

1580, 1480 C=C (Ar)
Aromatic ring skeletal

vibrations.

1260, 1050 C-O (Ether)

Asymmetric and symmetric

stretching of Ar-O-C linkages.

[2]

Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative mode for acid). Molecular

Ion:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-

inserted">

196

.

Fragmentation Pathway (EI):

196 (

): Parent peak.
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ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

179 (

): Loss of hydroxyl radical (characteristic of benzoic acids with ortho substituents often
showing "ortho effect").

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

178 (

): Dehydration, often facilitated by the ortho-methyl group forming a cyclic intermediate.

151 (

): Decarboxylation to the dimethoxytoluene cation.

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

136 (

): Subsequent loss of methyl radical from the methoxy group.

Figure 1: Proposed EI-MS Fragmentation Pathway for 3,6-Dimethoxy-2-methylbenzoic acid

Molecular Ion
[M]+ m/z 196

[M - OH]+
m/z 179

- OH (17)
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- H2O (18)
(Ortho Effect)

[M - COOH]+
m/z 151

- COOH (45)

Quinoid Fragment
m/z 136

- CH3 (15)

Click to download full resolution via product page

Caption: Figure 1: Mechanistic fragmentation pathway highlighting the characteristic loss of the

carboxyl group and the ortho-effect driven dehydration.
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Protocol 1: NMR Sample Preparation
To ensure sharp peaks and accurate integration, specifically for the splitting of the aromatic AB

system:

Mass: Weigh 5-10 mg of the compound into a clean vial.

Solvent: Add 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS.

Note: If the compound is not fully soluble or if the acid proton is too broad, use DMSO-

ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-

inserted">

. However, DMSO may shift the water peak to ~3.3 ppm, potentially obscuring methoxy
signals.

Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to

remove particulate matter that causes line broadening.[2]

Acquisition: Run at 298 K. Set relaxation delay (

) to >2 seconds to ensure full relaxation of the carboxyl carbon for quantitative

C analysis.

Protocol 2: Purification for Spectral Standards
If the commercial sample is impure (often contaminated with the 2,4-dimethoxy isomer or

starting aldehyde):

Dissolution: Dissolve crude solid in minimum hot Ethyl Acetate.

Precipitation: Slowly add Hexanes until turbidity appears.

Crystallization: Allow to stand at 4°C overnight.
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Validation: Check TLC (50% EtOAc/Hexane). The acid should streak slightly; the aldehyde

impurity will be a distinct spot with higher ngcontent-ng-c1352109670="" _nghost-ng-

c1270319359="" class="inline ng-star-inserted">

.

Part 4: Structural Logic Visualization
The following diagram illustrates the connectivity and the specific Nuclear Overhauser Effects

(NOE) that would confirm the regiochemistry (specifically the position of the methyl group

relative to the methoxy groups).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Figure 2: NMR Connectivity and Key NOE Correlations establishing the 1,2,3,6-substitution pattern.
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Caption: Figure 2: Connectivity map showing the ortho-coupling between H4/H5 and steric

proximity (NOE) confirming the methyl group location.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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